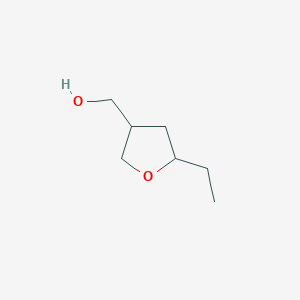

(5-Ethyloxolan-3-yl)methanol

Description

Contextualization within Cyclic Ether and Alcohol Chemistry

(5-Ethyloxolan-3-yl)methanol integrates two key functional groups in organic chemistry: a cyclic ether and a primary alcohol. Cyclic ethers, such as tetrahydrofuran (B95107) (THF), are heterocyclic compounds containing an oxygen atom within a ring structure. researchgate.netwikipedia.org They are generally less reactive than their acyclic counterparts but can undergo ring-opening reactions under specific conditions. openstax.org The oxolane ring in this compound provides a stable, polar backbone.

Alcohols are organic compounds that contain a hydroxyl (-OH) group. libretexts.org The methanol (B129727) substituent in this compound introduces a site for a variety of chemical transformations, including oxidation, esterification, and etherification. The presence of both the ether and alcohol functionalities allows for a diverse range of chemical modifications, making it a versatile building block in synthesis.

Significance of Substituted Oxolane Systems in Chemical Research

Substituted oxolane, or tetrahydrofuran, rings are significant structural motifs found in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.gov Their prevalence underscores their importance in medicinal chemistry and drug discovery. The inclusion of an oxolane ring can influence a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. nih.gov

Researchers have increasingly utilized substituted oxolanes to create novel chemical entities with potential therapeutic applications. nih.gov For instance, the rigid yet flexible nature of the oxolane ring can serve as a scaffold to orient other functional groups in a specific spatial arrangement, which is crucial for interacting with biological targets. The development of synthetic methods to create diversely functionalized oxetanes and oxolanes continues to be an active area of research, aiming to expand the accessible chemical space for drug discovery. rsc.orgresearchgate.net

Overview of General Research Themes for Alkyloxolanols

Research involving alkyloxolanols, such as this compound, generally falls into several key themes:

Synthesis of Novel Analogs: A primary focus is the development of efficient and stereoselective synthetic routes to access a variety of alkyloxolanols with different substitution patterns. This includes the synthesis of enantiomerically pure compounds, which is often critical for biological activity.

Conformational Analysis: The three-dimensional shape of alkyloxolanols is crucial for their interaction with biological macromolecules. Researchers employ computational and experimental techniques to study the conformational preferences of the oxolane ring and its substituents.

Exploration of Biological Activity: Screening of novel alkyloxolanols for various biological activities is a common research theme. This can range from antimicrobial and anticancer to central nervous system activity.

Chemical and Physical Properties

Below is a table summarizing some of the computed chemical and physical properties of a stereoisomer of this compound, specifically [(2S,3S)-2-ethyloxolan-3-yl]methanol.

| Property | Value |

| IUPAC Name | [(2S,3S)-2-ethyloxolan-3-yl]methanol nih.gov |

| Molecular Formula | C7H14O2 nih.gov |

| Molecular Weight | 130.18 g/mol nih.gov |

| Exact Mass | 130.099379685 Da nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Topological Polar Surface Area | 29.5 Ų nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

185436-40-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(5-ethyloxolan-3-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-2-7-3-6(4-8)5-9-7/h6-8H,2-5H2,1H3 |

InChI Key |

RMZXNFFRXBMLRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CO1)CO |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 5 Ethyloxolan 3 Yl Methanol

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. tgc.ac.inyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials. tgc.ac.in

Strategies for Oxolane Ring Formation

The core of (5-Ethyloxolan-3-yl)methanol is the oxolane, or tetrahydrofuran (B95107) (THF), ring. A primary disconnection strategy for this cyclic ether would be at the C-O bond, which points to an open-chain precursor. A common and effective method for forming tetrahydrofuran rings is through the intramolecular cyclization of a diol. mdpi.com This involves a hydroxyl group acting as a nucleophile to displace a leaving group on the same molecule, forming the cyclic ether. nih.gov

Another powerful approach is the [3+2] cycloaddition or annulation reaction, which can efficiently construct the five-membered ring with high stereocontrol. nih.gov Radical cyclizations are also a viable strategy, particularly for forming five-membered rings, as they are kinetically favored. libretexts.org

Introduction of Ethyl and Hydroxymethyl Functionalities

The retrosynthetic plan must also account for the ethyl group at the C5 position and the hydroxymethyl group at the C3 position. These functional groups can be introduced either before or after the formation of the oxolane ring.

A plausible retrosynthetic pathway would involve a precursor that already contains the necessary carbon skeleton and functional groups in a linear form, ready for cyclization. For instance, a 1,4-diol with an ethyl group at the appropriate position could be a key intermediate. The hydroxymethyl group could be present as a protected alcohol or introduced via functional group interconversion (FGI) from a different group, such as an ester or an aldehyde, after the ring is formed. tgc.ac.infiveable.me

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule from simpler starting materials through a series of well-defined reactions.

Cyclization Reactions for Tetrahydrofuran Ring Construction

Several cyclization strategies can be employed for the synthesis of substituted tetrahydrofurans.

Intramolecular Williamson Ether Synthesis: A classic method involving the deprotonation of a hydroxyl group in a halo-alcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to form the cyclic ether. For this compound, a suitable precursor would be a 1,4-halohydrin with the ethyl and protected hydroxymethyl groups in place.

Acid-Catalyzed Cyclization of Diols: Diols can undergo dehydration in the presence of an acid catalyst to form cyclic ethers. mdpi.com The regioselectivity of this reaction would be crucial to ensure the formation of the five-membered tetrahydrofuran ring over a six-membered tetrahydropyran (B127337) ring.

Oxidative Cyclization: The oxidative cyclization of dienols using reagents like osmium tetroxide or permanganate (B83412) can produce tetrahydrofuran diols with high diastereoselectivity. mdpi.combeilstein-journals.org Subsequent functional group manipulation would be required to arrive at the target molecule. For example, the oxidative cyclization of a suitable 1,5-diene could establish the core structure. mdpi.com

Prins Cyclization: The Prins cyclization, typically used for tetrahydropyran synthesis, can be directed towards the formation of tetrahydrofurans under specific catalytic conditions. thieme-connect.com This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.

| Cyclization Method | Key Precursor Type | Reagents/Conditions |

| Intramolecular Williamson Ether Synthesis | Halo-alcohol | Base (e.g., NaH) |

| Acid-Catalyzed Diol Cyclization | 1,4-Diol | Acid Catalyst (e.g., H₂SO₄, TsOH) |

| Oxidative Cyclization | 1,5-Dienol | OsO₄, KMnO₄, or other metal oxo species mdpi.combeilstein-journals.org |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid Catalyst (e.g., TfOH) thieme-connect.com |

Functional Group Interconversions at C3 and C5

Functional group interconversions (FGIs) are essential for installing the correct substituents at the desired positions. fiveable.me

At the C5 position, the ethyl group could be introduced via the reaction of an organometallic reagent, such as an ethyl Grignard reagent or an organocuprate, with a suitable electrophile on the precursor molecule.

The hydroxymethyl group at the C3 position can be derived from a variety of functional groups. For instance, a carboxylic acid or ester group at the C3 position can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). fiveable.me Alternatively, an aldehyde at this position can be reduced using sodium borohydride (B1222165) (NaBH₄). fiveable.me

Catalysis in Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. rsc.org

Organocatalysis: Organocatalytic methods provide an environmentally friendly approach to synthesizing polysubstituted tetrahydrofurans. rsc.orgresearchgate.net For instance, tandem iminium-enamine catalysis can be used to construct highly substituted tetrahydrofurans via a double Michael addition strategy. researchgate.net

Metal Catalysis: Transition metal catalysts are widely used in tetrahydrofuran synthesis.

Palladium catalysis can be employed in the oxidative cyclization of alkenols to form cyclic ethers. acs.org

Ferrocenium-catalyzed dehydrative cyclization of diols offers a convenient route to substituted tetrahydrofurans. mdpi.com

Lewis acids are also effective in catalyzing the cyclization of diols and other precursors. nih.gov

Lanthanide triflates have been shown to be efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org

| Catalyst Type | Reaction | Example Catalyst |

| Organocatalyst | Asymmetric double Michael addition researchgate.net | Chiral amines, prolinol derivatives |

| Palladium Catalyst | Oxidative cyclization of alkenols acs.org | PdCl₂ acs.org |

| Ferrocenium Catalyst | Dehydrative diol cyclization mdpi.com | [FeCp₂]BF₄ mdpi.com |

| Lewis Acid | Cyclization of diols, rearrangement reactions nih.gov | SnCl₄, BF₃·OEt₂ nih.gov |

| Lanthanide Catalyst | Intramolecular hydroalkoxylation organic-chemistry.org | Lanthanide triflates organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules. mdpi.comfrontiersin.org In the context of synthesizing this compound, these methods could be pivotal for introducing the ethyl and methanol (B129727) substituents at the desired positions of the oxolane ring.

One plausible approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. mdpi.com These reactions are well-established for their reliability and functional group tolerance. mdpi.com For instance, a suitably functionalized oxolane precursor bearing a halide or triflate at the 5-position could be coupled with an ethyl-containing organometallic reagent in a Suzuki-type reaction. Similarly, a Heck reaction could potentially be employed to couple an appropriate alkene with an oxolane precursor. mdpi.com

Rhodium-catalyzed reactions also present a viable pathway. For example, Rh(III)-catalyzed C-H activation and [3+2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes has been used to construct 3-ethylidene-2,3-dihydrobenzofuran skeletons. nih.gov A similar strategy, adapted for an acyclic system, could potentially be envisioned for the construction of the substituted oxolane ring.

The following table outlines a hypothetical transition metal-catalyzed approach to a precursor of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 5-Bromo-oxolane-3-carbaldehyde | Ethylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 5-Ethyloxolan-3-yl)carbaldehyde | mdpi.com |

| 5-Iodooxolane-3-methanol | Ethylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | (5-Vinyloxolan-3-yl)methanol | mdpi.com |

This table presents hypothetical reactions based on established transition metal-catalyzed methodologies.

Lewis and Brønsted Acid-Catalyzed Transformations

Acid catalysis plays a crucial role in the synthesis of heterocyclic compounds, including tetrahydrofurans. wikipedia.org Both Lewis and Brønsted acids can facilitate key bond-forming and rearrangement reactions. wikipedia.orgchemrxiv.org

Lewis acids, such as those based on boron, aluminum, and tin, are known to catalyze the formation of ether linkages and can be employed in cyclization reactions to form the oxolane ring. wikipedia.org For example, a Lewis acid could catalyze the intramolecular cyclization of a suitably substituted penten-1-ol derivative to yield the desired 5-ethyl-substituted oxolane. The stereochemical outcome of such cyclizations can often be controlled by the choice of Lewis acid and reaction conditions. A notable example is the Lewis acid-catalyzed vinyl acetal (B89532) rearrangement of 4,5-dihydro-1,3-dioxepines, which yields cis- or trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity depending on the conditions. nih.gov

Brønsted acids can also be effective catalysts for the synthesis of substituted tetrahydrofurans. chemrxiv.org They can promote the cyclization of unsaturated alcohols or the rearrangement of other cyclic ethers. For instance, a Brønsted acid could catalyze the cyclization of a 1,4-diol precursor to form the oxolane ring, with the potential for subsequent functionalization.

A potential synthetic sequence is illustrated in the table below:

| Starting Material | Catalyst | Solvent | Key Transformation | Product | Reference |

| Hept-6-ene-1,4-diol | BF₃·OEt₂ | Dichloromethane | Intramolecular cyclization | This compound | nih.gov |

| (Z)-Hept-4-en-1-ol | p-Toluenesulfonic acid | Toluene | Intramolecular hydroalkoxylation | 2-Ethyl-5-methyltetrahydrofuran* | chemrxiv.org |

This table outlines hypothetical reactions based on known acid-catalyzed transformations. The second entry illustrates a related transformation to highlight the principle.

Novel Synthetic Methodologies and Process Optimization

The development of novel and efficient synthetic routes with high selectivity and under optimized conditions is a continuous goal in organic synthesis.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount when multiple functional groups are present in the reacting molecules. In the synthesis of this compound, this would involve selectively reacting at the desired positions of a precursor molecule.

For instance, a chemo- and regioselective reduction of a precursor containing both an ester and an aldehyde group would be necessary to obtain the final methanol functionality without affecting other parts of the molecule. Similarly, selective functionalization of one of two similar reactive sites would rely on carefully chosen reagents and conditions. Strategies often involve the use of protecting groups or directing groups to guide the reaction to the desired outcome. The development of catalyst-free, one-pot chemo- and regioselective syntheses represents a significant advancement in streamlining synthetic processes. mdpi.com

The following table presents a hypothetical chemo- and regioselective step in the synthesis of this compound.

| Substrate | Reagent | Catalyst/Conditions | Desired Transformation | Product | Reference |

| Methyl 5-ethyloxolane-3-carboxylate | LiAlH₄ | Diethyl ether, 0 °C to rt | Selective reduction of ester | This compound | [General Knowledge] |

| 5-Ethyloxolane-3-carbaldehyde | NaBH₄ | Methanol, 0 °C | Selective reduction of aldehyde | This compound | [General Knowledge] |

This table illustrates hypothetical selective reduction steps.

Solvent and Temperature Regimes in Reaction Engineering

The choice of solvent and temperature can have a profound impact on the rate, yield, and selectivity of a chemical reaction. In the synthesis of this compound, optimizing these parameters would be crucial for an efficient process.

For transition metal-catalyzed reactions, the polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species. For instance, polar aprotic solvents like DMF or THF are often used in palladium-catalyzed coupling reactions. mdpi.com Temperature control is also critical; while higher temperatures can increase reaction rates, they may also lead to undesired side reactions or decomposition of the catalyst.

In acid-catalyzed reactions, the solvent can affect the acidity of the catalyst and the stability of charged intermediates. The temperature can influence the equilibrium of reversible reactions and the stereochemical outcome of the transformation. For example, low-temperature conditions are often employed in Lewis acid-catalyzed reactions to enhance stereoselectivity. nih.gov

The table below summarizes the potential effects of solvent and temperature on a key synthetic step.

| Reaction Type | Solvent | Temperature | Potential Effect | Reference |

| Pd-catalyzed Cross-Coupling | Toluene/Water (biphasic) | 80-100 °C | Facilitates catalyst turnover and product separation | mdpi.com |

| Lewis Acid-Catalyzed Cyclization | Dichloromethane | -78 °C to rt | Low temperature can enhance diastereoselectivity | nih.gov |

| Brønsted Acid-Catalyzed Annulation | Toluene | 100 °C | Higher temperature drives the reaction to completion | organic-chemistry.org |

This table provides a general overview of solvent and temperature effects based on the referenced literature.

Stereochemical Investigations of 5 Ethyloxolan 3 Yl Methanol

Chiral Centers and Potential Stereoisomers in the (5-Ethyloxolan-3-yl)methanol System

The structure of this compound contains two chiral centers at positions 3 and 5 of the oxolane (tetrahydrofuran) ring. The carbon atom at position 3 is bonded to a hydrogen atom, a hydroxymethyl group (-CH₂OH), and two different parts of the ring. Similarly, the carbon atom at position 5 is attached to a hydrogen atom, an ethyl group (-CH₂CH₃), and two different segments of the ring.

The presence of two chiral centers means that there can be a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the substituents at C3 and C5 determines whether the diastereomers are cis or trans.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (3R, 5R) | Enantiomer of (3S, 5S) |

| (3S, 5S) | Enantiomer of (3R, 5R) |

| (3R, 5S) | Enantiomer of (3S, 5R) |

| (3S, 5R) | Enantiomer of (3R, 5S) |

Enantioselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is a significant challenge in organic synthesis. Several strategies can be employed to achieve enantioselectivity in the preparation of this compound.

Asymmetric Catalysis in Oxolane Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of heterocyclic compounds. For substituted tetrahydrofurans, methods such as palladium-catalyzed reactions can be utilized. acs.orgnih.gov A plausible strategy for the enantioselective synthesis of a precursor to this compound could involve an asymmetric intramolecular cyclization of a suitable acyclic precursor. For instance, a chiral catalyst could control the stereochemistry of the ring closure of a pent-4-en-1-ol derivative where the stereocenters are established during the cyclization process.

Another approach involves the stereoselective reduction of a furan (B31954) or dihydrofuran precursor. Asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, could selectively produce one enantiomer of the saturated tetrahydrofuran (B95107) ring system.

Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the chiral centers at C3 and C5. For example, an acyclic precursor containing a chiral auxiliary could undergo a diastereoselective cyclization to form the tetrahydrofuran ring. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The choice of auxiliary is critical and can influence the diastereoselectivity of the ring-forming step.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans' oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions |

| Myers' pseudoephedrine | Asymmetric alkylations |

| Samp/Ramp hydrazones | Asymmetric alkylations |

Chemoenzymatic Approaches to Enantiopure this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. bioorganica.com.ua Enzymes, such as lipases, are highly enantioselective and can be used for the kinetic resolution of racemic mixtures. d-nb.infonih.gov

A potential chemoenzymatic strategy for obtaining enantiopure this compound would involve the enzymatic resolution of a racemic mixture of the alcohol or a suitable ester derivative. For example, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and in high enantiomeric excess. d-nb.info The acylated product can then be separated from the unreacted alcohol, and the acyl group can be removed to yield the other enantiomer. This method has been successfully applied to the resolution of similar heterocyclic alcohols.

Diastereoselective Reactions and Control

In addition to enantioselectivity, controlling the relative stereochemistry of the two chiral centers (diastereoselectivity) is essential. The synthesis of 2,4-disubstituted tetrahydrofurans, such as this compound, often aims for a specific cis or trans isomer. acs.orgnih.gov

Diastereoselectivity can be achieved through various synthetic strategies. For example, substrate-controlled reactions, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed center, are a common approach. In the context of synthesizing this compound, a starting material from the "chiral pool" could be used. escholarship.orgnih.gov The chiral pool refers to readily available, inexpensive, and enantiomerically pure natural products like carbohydrates or amino acids. A multi-step synthesis starting from a chiral pool molecule would carry the initial stereochemistry through the reaction sequence to produce the desired diastereomer of this compound.

Alternatively, reagent-controlled diastereoselection can be employed. This involves using a chiral reagent or catalyst to favor the formation of one diastereomer over the other, regardless of the stereochemistry of the starting material. For instance, in the synthesis of substituted tetrahydrofurans, the choice of catalyst and reaction conditions in a cyclization or hydrogenation step can significantly influence the cis/trans ratio of the product. nih.govorganic-chemistry.org

Resolution of Enantiomers and Diastereomers

When a synthesis produces a mixture of stereoisomers, a resolution step is necessary to isolate the desired pure isomer. As mentioned in the chemoenzymatic section, enzymatic resolution is a powerful technique for separating enantiomers. d-nb.infonih.govnih.gov

Another common method for resolving enantiomers is the formation of diastereomeric derivatives. researchgate.net The racemic mixture of this compound can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. Once separated, the chiral resolving agent can be cleaved to yield the pure enantiomers of this compound.

For the separation of diastereomers (cis and trans isomers), standard chromatographic techniques such as column chromatography or gas chromatography are typically effective due to the differences in their physical properties like polarity and boiling point.

Conformational Analysis and Stereodynamic Behavior

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research focused on the conformational analysis and stereodynamic behavior of the chemical compound this compound. Despite extensive searches for experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy studies, or computational chemistry analyses, no detailed research findings, including energy calculations or data tables for dihedral angles and conformer populations, are available for this particular molecule.

Scientific investigation into the conformational preferences of molecules is crucial for understanding their physical properties, reactivity, and biological activity. Such studies typically involve techniques like NMR spectroscopy and computational modeling. For instance, the analysis of related cyclic ether structures often reveals complex stereodynamic behavior, including ring puckering and the orientation of substituents, which are influenced by steric and electronic effects.

In the absence of specific data for this compound, it is not possible to provide a detailed and scientifically accurate account of its conformational landscape. The generation of informative data tables and a thorough discussion of its stereodynamic properties as requested is therefore precluded. Further experimental and computational research would be required to elucidate the stereochemical characteristics of this compound.

Chemical Transformations and Derivatization of 5 Ethyloxolan 3 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in (5-Ethyloxolan-3-yl)methanol is a primary site for various chemical reactions, including esterification, etherification, oxidation, and reduction.

This compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.org This reaction is reversible, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. libretexts.org For instance, the reaction with acetic acid would yield (5-ethyloxolan-3-yl)methyl acetate (B1210297).

Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to achieve higher yields and milder reaction conditions. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would efficiently produce the corresponding acetate ester.

Table 1: Representative Esterification Reactions of this compound

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalytic), heat | (5-Ethyloxolan-3-yl)methyl acetate |

| Acetic Anhydride | Pyridine, room temperature | (5-Ethyloxolan-3-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (5-Ethyloxolan-3-yl)methyl benzoate |

The primary alcohol of this compound can be converted into an ether through various methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile and displaces a leaving group from an alkyl halide to form the ether. For example, treating this compound with NaH followed by methyl iodide would yield 3-(methoxymethyl)-5-ethyloxolane.

Alkoxylation, the addition of an alkoxy group, can also be achieved. Acid-catalyzed dehydrative etherification between two alcohol molecules is possible, though it can lead to a mixture of products if one of the alcohols is not used in large excess. bath.ac.uk More controlled methods for etherification include using catalysts that selectively activate one alcohol towards nucleophilic attack by another. bath.ac.uk

Table 2: Typical Etherification Reactions of this compound

| Reagent 1 | Reagent 2 | Conditions | Product |

|---|---|---|---|

| Sodium Hydride | Methyl Iodide | THF, 0 °C to rt | 3-(Methoxymethyl)-5-ethyloxolane |

| Benzyl Bromide | Potassium tert-butoxide | THF, rt | 3-(Benzyloxymethyl)-5-ethyloxolane |

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using DMSO and oxalyl chloride), will typically stop at the aldehyde stage, yielding (5-ethyloxolan-3-yl)carbaldehyde. pduamtulungia.co.in Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, (5-ethyloxolan-3-yl)carboxylic acid.

While the primary alcohol itself cannot be further reduced, the hydroxyl group can be derivatized into a better leaving group (e.g., a tosylate) and then reductively cleaved, for instance with lithium aluminum hydride (LiAlH₄), to afford 3-ethyl-4-methyloxolane. This two-step process effectively achieves the reduction of the hydroxymethyl group to a methyl group.

Table 3: Oxidation and Reduction-Related Transformations of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | (5-Ethyloxolan-3-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat | (5-Ethyloxolan-3-yl)carboxylic acid |

| Conversion to Tosylate | p-Toluenesulfonyl chloride, pyridine | (5-Ethyloxolan-3-yl)methyl tosylate |

Functionalization and Modification of the Oxolane Ring System

The oxolane ring in this compound is generally stable but can undergo specific reactions, such as ring-opening polymerization under certain conditions or substitution reactions, although the latter are less common for simple alkyl-substituted tetrahydrofurans.

Tetrahydrofuran (B95107) and its derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce poly(tetrahydrofuran), a polyether polyol. mdpi.com This polymerization is typically initiated by strong acids or electrophiles that can activate the oxygen atom of the ether, making the ring susceptible to nucleophilic attack by another monomer unit. mdpi.comrsc.org The presence of the ethyl and hydroxymethyl substituents on the oxolane ring of this compound would influence its polymerization behavior. The alkyl substituent might slightly increase the electron density on the ether oxygen, potentially affecting the rate of initiation and propagation. However, the hydroxyl group could interfere with cationic polymerization by acting as a competing nucleophile or a chain transfer agent, unless it is protected. rsc.org

The polymerization of substituted tetrahydrofurans can lead to polymers with modified properties. For instance, the incorporation of this compound units (with a protected hydroxyl group) into a poly(tetrahydrofuran) backbone could introduce pendant functional groups for further modification of the resulting polymer.

Electrophilic substitution directly on the saturated oxolane ring is generally not feasible due to the lack of a π-system. The ring is electron-rich at the oxygen atom, which is the site of electrophilic attack, typically leading to ring-opening rather than substitution. masterorganicchemistry.com

Nucleophilic substitution on the oxolane ring is also challenging due to the high stability of the C-O bonds and the poor leaving group ability of the ether oxygen. Such reactions typically require harsh conditions or specific activation. Ring-opening of the tetrahydrofuran ring can be achieved by strong nucleophiles in the presence of a Lewis acid or under acidic conditions where the ether oxygen is protonated to create a better leaving group. masterorganicchemistry.com For this compound, a nucleophile could theoretically attack one of the α-carbons to the ether oxygen, leading to a ring-opened product. The regioselectivity of such an attack would be influenced by steric hindrance from the ethyl group. However, intramolecular nucleophilic attack from the hydroxyl group (or its corresponding alkoxide) to form a bicyclic ether is not geometrically favored. More commonly, the hydroxyl group would first need to be converted to a good leaving group to facilitate intramolecular nucleophilic attack by a different nucleophile introduced elsewhere in the molecule. nih.gov

Reactivity Modulations by the Ethyl Substituent

The presence of an ethyl group at the 5-position of the oxolane (tetrahydrofuran) ring is anticipated to exert notable electronic and steric influences on the reactivity of "this compound" compared to its unsubstituted counterpart, (tetrahydrofuran-3-yl)methanol.

Electronic Effects: The ethyl group, being an alkyl substituent, is electron-donating through an inductive effect (+I). This effect increases the electron density on the ether oxygen and the adjacent carbon atoms of the tetrahydrofuran ring. This enhanced electron density can influence the ring's stability and its interaction with electrophiles. For instance, in reactions involving the cleavage of the ether linkage, the electron-donating nature of the ethyl group might stabilize a potential carbocationic intermediate at the C5 position, although such reactions typically require harsh conditions.

Steric Effects: The steric bulk of the ethyl group can play a significant role in directing the approach of reagents. This is particularly relevant for reactions involving the nearby hydroxyl group or the ether oxygen. For instance, in reactions where a bulky reagent is used to modify the hydroxyl group, the ethyl substituent might hinder the reaction's progress or influence the stereochemical outcome. Conversely, the substituent could also enforce a specific conformation of the molecule that might favor certain reaction pathways.

Synthesis of Advanced Derivatives for Material Science and Chemical Applications

The bifunctional nature of "this compound", possessing both a hydroxyl group and a cyclic ether moiety, makes it a potentially valuable building block for the synthesis of more complex molecules with applications in material science and specialized chemical synthesis.

Polymer Science Applications: The hydroxyl group of "this compound" can serve as an initiator or a monomer in polymerization reactions. For example, it could be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a tetrahydrofuran moiety at one end of the polymer chain. The presence of the ethyl-substituted oxolane ring could impart specific physical properties to the resulting polymer, such as altered solubility, thermal stability, or hydrophobicity.

Derivatives for Chemical Applications: The derivatization of the hydroxyl group can lead to a variety of compounds with potential applications. For instance, esterification with acrylic acid or methacrylic acid would yield acrylate (B77674) or methacrylate (B99206) monomers. These monomers could then be polymerized to create polymers with pendant ethyl-oxolane groups, which might find use in coatings, adhesives, or as specialty additives.

Furthermore, the tetrahydrofuran ring itself, while generally stable, can be opened under specific catalytic conditions. wikipedia.org This could provide a pathway to linear polymer structures or other functionalized aliphatic compounds. The stereochemistry of the substituted tetrahydrofuran ring is also a critical aspect, as stereoisomers can exhibit different biological activities and material properties. nih.gov The synthesis of enantiomerically pure "this compound" would be a crucial step for its application in areas where chirality is important, such as in the synthesis of pharmaceuticals or chiral ligands for asymmetric catalysis.

Advanced Analytical Characterization Techniques for 5 Ethyloxolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (5-Ethyloxolan-3-yl)methanol in solution. mmu.ac.ukomicsonline.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the oxolane ring, and the hydroxymethyl group. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. For instance, COSY would show correlations between the protons of the ethyl group and the proton at the C5 position of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, which has two stereocenters (C3 and C5), NOESY can help establish the relative configuration (cis or trans) of the ethyl and hydroxymethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH (Hydroxymethyl) | 3.5 - 3.7 | 60 - 65 |

| -CH- (C3 of Oxolane) | 2.3 - 2.6 | 40 - 45 |

| -CH₂- (C4 of Oxolane) | 1.8 - 2.1 | 30 - 35 |

| -CH- (C5 of Oxolane) | 3.8 - 4.1 | 75 - 80 |

| -CH₂- (Ethyl) | 1.4 - 1.6 | 25 - 30 |

| -CH₃ (Ethyl) | 0.9 - 1.0 | 10 - 15 |

Note: These are predicted values and may vary based on the specific stereoisomer and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₁₄O₂).

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern is characteristic of the molecule's structure and can be used for its identification. The fragmentation of this compound would likely involve cleavage of the ethyl group, loss of the hydroxymethyl group, and ring-opening of the oxolane moiety.

Table 2: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 130.0994 |

| [M - CH₃]⁺ | 115.0759 |

| [M - C₂H₅]⁺ | 101.0603 |

| [M - CH₂OH]⁺ | 99.0810 |

Note: These values are based on the exact masses of the isotopes and represent the expected high-resolution mass measurements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osu.edu These methods are excellent for identifying the functional groups present in a compound.

For this compound, IR and Raman spectra would clearly show the presence of the hydroxyl (-OH) group through its characteristic stretching vibration. The C-O stretching vibrations of the ether linkage in the oxolane ring and the alcohol, as well as the C-H stretching and bending vibrations of the alkyl portions of the molecule, would also be readily identifiable. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides better information on non-polar bonds and symmetric vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-O (Ether) | Stretching | 1070 - 1150 |

| C-H | Bending | 1350 - 1480 |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture (if crystalline derivatives can be formed)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.net For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its stereochemistry.

Since this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative, for example, through reaction with a chiral resolving agent or by forming a solid ester or urethane. The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule, as well as how the molecules pack together in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are standard methods for determining the chemical purity of a sample. By using an appropriate column and detection method, these techniques can separate the target compound from any impurities or byproducts from its synthesis.

Chiral Chromatography: Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for separating these enantiomers and diastereomers. nih.govresearchgate.netmdpi.com Both chiral GC and chiral HPLC can be employed for this purpose, with the choice of technique depending on the volatility and thermal stability of the compound and its derivatives.

Table 4: Comparison of Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Inert gas (e.g., He, N₂) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment |

| Chiral Gas Chromatography | Chiral (e.g., cyclodextrin-based) | Inert gas (e.g., He, N₂) | FID, MS | Enantiomeric separation |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water | Refractive Index (RI), Evaporative Light Scattering (ELSD) | Purity assessment |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and complementary techniques for the analysis of this compound. They are widely used for assessing the purity of the compound, quantifying it in reaction mixtures, and identifying potential byproducts.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly employed for carbon-containing organic compounds, offering high sensitivity.

Key considerations for GC analysis include the choice of the stationary phase. A non-polar column, such as one with a polydimethylsiloxane phase (e.g., DB-5 or equivalent), or a more polar column, like those with a polyethylene glycol (PEG) phase (e.g., Carbowax), can be used. upr.edu The selection depends on the specific impurities that need to be separated. Method development involves optimizing the oven temperature program to achieve baseline separation of all components in the shortest possible time.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) farmaciajournal.com |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Vol. | 1 µL |

| Solvent | Dichloromethane or Ethyl Acetate (B1210297) chromforum.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. basicmedicalkey.com For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. A Universal detector like a Refractive Index Detector (RID) can be used, or the compound can be derivatized to introduce a UV-active functional group. Alternatively, if impurities or starting materials are UV-active, a UV detector can monitor their disappearance or presence.

Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. basicmedicalkey.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the organic solvent content), is often used to separate compounds with a range of polarities. labmal.com Common solvents include methanol (B129727) or acetonitrile mixed with water. basicmedicalkey.comresearchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV or RID detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Methanol or Acetonitrile ub.edu |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | RID or UV (if applicable, e.g., 210 nm) |

| Injection Vol. | 10 µL |

| Sample Diluent | Mobile Phase |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

The this compound molecule contains two stereocenters, at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are a pair of enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. Distinguishing and quantifying these stereoisomers is critical, as they can have different biological activities.

Chiral chromatography is the definitive method for separating enantiomers and diastereomers. This technique utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the isomers. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are widely successful for resolving a broad range of chiral compounds, including alcohols. chiraltech.commdpi.com

The separation can be performed using HPLC in either normal-phase mode (using eluents like hexane/isopropanol) or polar organic mode (using eluents like methanol or ethanol). mdpi.com Method development involves screening a variety of CSPs and mobile phase compositions to achieve baseline resolution of all four stereoisomers. The elution order can sometimes be reversed by changing the CSP or the mobile phase composition. mdpi.com The resulting chromatogram allows for the determination of the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the sample.

Table 3: Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (3R,5S) | 8.5 | 49.5 | - |

| (3S,5R) | 9.8 | 1.5 | 2.1 |

| (3R,5R) | 11.2 | 48.0 | 2.3 |

| (3S,5S) | 13.1 | 1.0 | 2.9 |

| Calculated Purity | Diastereomeric Ratio (trans/cis) = (49.5+1.5) / (48.0+1.0) = 51 / 49 ≈ 1.04:1 | ||

| Enantiomeric Excess (trans) = [(49.5 - 1.5) / (49.5 + 1.5)] x 100 = 94.1% | |||

| Enantiomeric Excess (cis) = [(48.0 - 1.0) / (48.0 + 1.0)] x 100 = 95.9% |

Theoretical and Computational Studies of 5 Ethyloxolan 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular properties of (5-Ethyloxolan-3-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. The molecule possesses two stereocenters at positions C3 and C5, leading to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The following computational analyses are typically performed on a specific, energetically minimized stereoisomer, such as the cis-(3S,5R) or trans-(3R,5R) form, to ensure consistent and comparable results.

Density Functional Theory (DFT) is a workhorse method in computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for optimizing the molecular geometry of medium-sized organic molecules like this compound.

Geometry Optimization: The process begins by constructing an initial 3D structure of the molecule. A DFT calculation, commonly using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set such as 6-311+G(d,p), is then employed to find the lowest energy conformation. This optimization algorithm systematically adjusts all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. For the oxolane ring, this involves finding the most stable puckered conformation, typically an envelope or twist form, which minimizes steric hindrance between the ethyl and methanol (B129727) substituents.

Electronic Properties: Once the optimized geometry is obtained, a single-point energy calculation yields a wealth of electronic data.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the oxygen atoms (both ether and hydroxyl), indicating these are the primary sites for electrophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) are found around the hydroxyl and C-H protons.

Atomic Charges: Methods like Mulliken population analysis or Natural Population Analysis (NPA) assign partial charges to each atom. These charges quantify the electron distribution, confirming the high negative charge on the oxygen atoms and positive charges on the carbons they are attached to and the hydroxyl proton.

| Property | Value | Description |

|---|---|---|

| Total Energy | -425.871 Hartree | The ground state electronic energy of the optimized geometry. |

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| LUMO Energy | +1.12 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.97 eV | Indicator of molecular stability and reactivity. |

| Dipole Moment | 1.95 Debye | A measure of the overall polarity of the molecule. |

| NPA Charge on Hydroxyl O | -0.78 e | Partial charge indicating a high electron density on the alcohol oxygen. |

| NPA Charge on Ether O | -0.59 e | Partial charge on the ring oxygen atom. |

While DFT is highly efficient, ab initio (from first principles) methods provide a systematic pathway to achieving higher accuracy, often referred to as the "gold standard" in quantum chemistry. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are computationally more demanding but are crucial for benchmarking DFT results or when highly accurate energy differences are required (e.g., for reaction thermochemistry).

For this compound, these methods are typically applied in single-point energy calculations on the DFT-optimized geometry. Comparing the energies calculated with different levels of theory and basis sets allows for an estimation of the true electronic energy. For instance, a calculation using CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) with a large correlation-consistent basis set like cc-pVTZ or aug-cc-pVTZ provides a benchmark energy value. This is particularly important for accurately determining the relative energies of the different stereoisomers, where energy differences can be very small (<1 kcal/mol).

| Method | Basis Set | Relative Computational Cost | Calculated Energy (Hartree) |

|---|---|---|---|

| HF (Hartree-Fock) | cc-pVTZ | Low | -423.554 |

| B3LYP (DFT) | cc-pVTZ | Medium | -425.892 |

| MP2 | cc-pVTZ | High | -424.613 |

| CCSD(T) | cc-pVTZ | Very High | -424.689 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum mechanics describes the electronic structure at a static, zero-kelvin state, Molecular Dynamics (MD) simulations model the atomistic motion of the molecule over time at a given temperature and pressure. This is essential for understanding the conformational flexibility and behavior of this compound in a realistic environment, such as in a solvent.

An MD simulation is initiated by placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water or chloroform). The interactions between all atoms are described by a classical force field (e.g., OPLS-AA, CHARMM). Newton's equations of motion are then integrated over time, typically for nanoseconds or microseconds, to generate a trajectory of atomic coordinates.

Analysis of this trajectory reveals:

Conformational Isomerism: The oxolane ring is not planar and rapidly interconverts between various envelope (E) and twist (T) puckered forms. MD simulations can quantify the population of each puckered state (e.g., ³E, E₂, ⁴T₃) and the energy barriers for interconversion.

Side-Chain Dynamics: The simulations track the rotation around the C3-C(methanol) and C5-C(ethyl) bonds, identifying the most populated rotamers for the methanol and ethyl substituents.

Solvent Effects: Explicit solvent modeling shows the formation and lifetime of hydrogen bonds between the hydroxyl group of the molecule and the solvent, which significantly influences its preferred conformation and solubility.

By analyzing the distribution of key dihedral angles over the simulation time, a free energy landscape can be constructed, identifying the most stable (lowest free energy) conformers and the pathways between them.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry. The calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Predicted shifts are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals or stereoisomers that exhibit subtle differences in their spectra.

| Atom Position | Predicted ¹³C Shift (ppm) | Associated Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (Ring CH₂) | 73.1 | H2a, H2b | 3.65, 3.80 |

| C3 (Ring CH) | 42.5 | H3 | 2.45 |

| C4 (Ring CH₂) | 34.8 | H4a, H4b | 1.60, 1.95 |

| C5 (Ring CH) | 79.2 | H5 | 4.05 |

| C6 (-CH₂OH) | 65.9 | H6a, H6b | 3.55, 3.70 |

| C7 (Ethyl CH₂) | 28.5 | H7a, H7b | 1.55 |

| C8 (Ethyl CH₃) | 11.4 | H8 (3H) | 0.90 |

| Hydroxyl (-OH) | N/A | H-O | 2.10 (variable) |

IR Frequencies: A frequency calculation (harmonic approximation) at the DFT level provides the vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretch, bend, torsion) and has a calculated infrared (IR) intensity. The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental spectra. Predicted IR spectra help assign key functional group vibrations, such as the characteristic broad O-H stretch of the alcohol, the C-H stretches, and the C-O stretches of the ether and alcohol moieties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are indispensable for studying the detailed mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface that connects reactants to products.

A key step is locating the Transition State (TS) , which is the maximum energy point along the minimum energy reaction path. The TS structure represents the geometry of the activated complex. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are used to find this first-order saddle point. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves tracing the reaction path downhill from the TS in both forward and reverse directions, ensuring that it correctly connects the intended reactants and products.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Acetic Acid | 0.0 (Reference) |

| Transition State | Tetrahedral intermediate formation TS | +18.5 |

| Products | (5-Ethyloxolan-3-yl)methyl acetate (B1210297) + Water | -4.2 |

| Activation Energy (Eₐ) | E(TS) - E(Reactants) | +18.5 |

| Reaction Energy (ΔEᵣₓₙ) | E(Products) - E(Reactants) | -4.2 |

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models aim to create a mathematical correlation between a molecule's structural features and its observed chemical behavior (e.g., reaction rate, enantioselectivity). For a compound like this compound, a QSRR study could be designed to predict the reactivity of a series of analogues.

The process involves:

Defining a Training Set: A series of related compounds is defined, for example, by varying the substituent at the C5 position (e.g., methyl, ethyl, propyl, isopropyl, phenyl) of the oxolane ring.

Calculating Descriptors: For each molecule in the series, a wide range of molecular descriptors are calculated using computational methods. These descriptors numerically represent steric, electronic, and topological properties.

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the calculated descriptors (independent variables) to an experimental or computationally derived reactivity/selectivity value (dependent variable).

Validation: The model's predictive power is tested using an external set of molecules not included in the initial training.

For this compound and its analogues, relevant descriptors would include:

Electronic Descriptors: NPA charges on the reacting atoms (e.g., hydroxyl oxygen), HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters like Charton or Sterimol values for the C5 substituent.

Topological Descriptors: Connectivity indices that describe the branching and size of the molecule.

A successful QSRR model could, for instance, predict the rate of an enzymatic resolution based on the steric bulk of the C5 substituent, allowing for the rapid screening of potential substrates without the need for synthesis and experimentation for every candidate.

Catalytic Applications and Interactions of 5 Ethyloxolan 3 Yl Methanol

(5-Ethyloxolan-3-yl)methanol as a Ligand in Organometallic Catalysis

A thorough search of scholarly articles and chemical databases did not yield any specific instances of This compound being utilized as a ligand in organometallic catalysis. While the broader class of chiral alcohols and tetrahydrofuran (B95107) derivatives are known to be precursors for or components of chiral ligands, the specific application of this compound has not been documented in the available literature.

Design and Synthesis of Chiral Ligands based on this compound

No literature was found detailing the design, synthesis, or characterization of chiral ligands derived directly from This compound . The development of novel chiral ligands is a significant area of research in asymmetric catalysis, but this specific molecule does not appear to have been a focus of such studies to date.

Application in Asymmetric Catalytic Transformations

Consequently, due to the lack of synthesized ligands based on this scaffold, there is no information available on its application in any asymmetric catalytic transformations. Research in asymmetric catalysis often involves the screening of various ligands to achieve high enantioselectivity for a desired reaction, but This compound -based ligands are not mentioned in such studies.

Role in Supported Catalysis (e.g., as a modifier or component in heterogeneous catalytic systems)

The investigation into the role of This compound in supported catalysis also returned no specific findings. The use of organic molecules to modify the surface of heterogeneous catalysts, thereby influencing their activity and selectivity, is a known strategy. However, there are no documented cases of This compound being employed in this capacity.

Biocatalytic Transformations Involving this compound

The field of biocatalysis, which utilizes enzymes to perform chemical transformations, was also reviewed for any involvement of This compound .

Enzymatic Derivatization and Selective Biotransformations

No studies were identified that describe the enzymatic derivatization, such as esterification or etherification, or any other selective biotransformations of This compound . While enzymes like lipases are commonly used for the kinetic resolution of chiral alcohols, there is no specific data available for their application to this compound.

Influence on Catalyst Performance and Selectivity in Chemical Processes

Given the absence of any documented use of This compound in the catalytic roles outlined above, there is no available data or research on its influence on catalyst performance, activity, or selectivity in any chemical processes.

Future Research Directions and Emerging Trends for 5 Ethyloxolan 3 Yl Methanol

Development of Novel and Efficient Synthetic Routes for Stereospecific Isomers

The (5-Ethyloxolan-3-yl)methanol molecule possesses two stereocenters, at the C3 and C5 positions, meaning it can exist as four distinct stereoisomers. The biological and material properties of these isomers are likely to be significantly different. Consequently, a major research thrust will be the development of synthetic methods that can selectively produce a single, desired stereoisomer.

Future research will likely move beyond classical synthetic approaches to embrace modern catalytic methods that offer high levels of control. masterorganicchemistry.com Strategies could include:

Catalytic Asymmetric Cycloetherification: Enantioselective methods for creating tetrahydrofuran (B95107) rings from unsaturated alcohols are a promising avenue. organic-chemistry.org Research could focus on adapting existing protocols, such as those using cinchona-alkaloid-based organocatalysts or transition-metal catalysts, for the specific substrate required for this compound.

Palladium-Catalyzed Processes: Methods for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides have been developed. organic-chemistry.org These could be adapted to form the ethyl-substituted ring with high diastereoselectivity.

Enantioconvergent Transformations: These powerful reactions can convert a racemic mixture of a starting material into a single enantiomer of the product, maximizing yield and stereopurity. acs.org Exploring cobalt- or nickel-catalyzed enantioconvergent cross-coupling reactions could be a highly efficient route to specific chiral isomers. acs.org

| Synthetic Method | Description | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Asymmetric Cycloetherification | Intramolecular cyclization of a chiral or prochiral unsaturated alcohol using a chiral catalyst to induce stereoselectivity. organic-chemistry.org | Direct formation of the ring; high potential for enantioselectivity. | Requires synthesis of a specific precursor; catalyst may be expensive. |

| Palladium-Catalyzed Cyclization | Intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate to form both a C-C and a C-O bond. organic-chemistry.org | High diastereoselectivity; good functional group tolerance. | Requires an aryl bromide coupling partner; catalyst and ligand optimization needed. |

| Silver-Mediated Cyclization | Use of a silver salt to promote the cyclization of a chlorodiol to afford diastereomeric tetrahydrofurans. sfu.ca | Can be effective for specific substrates; relatively simple conditions. | Stoichiometric use of silver; may produce diastereomeric mixtures requiring separation. |

Exploration of this compound Derivatives in Advanced Functional Materials

The unique three-dimensional structure and chemical handles (hydroxyl group, ether oxygen) of this compound make it an attractive building block for novel functional materials. Future work will likely involve creating derivatives to explore these possibilities.

Chiral Ligands: The hydroxyl group can be functionalized to create chiral phosphine (B1218219) or amine ligands. These ligands could be used in asymmetric catalysis, where the specific stereochemistry of the oxolane backbone could impart high levels of enantioselectivity in metal-catalyzed reactions.

Specialty Polymers: As a di-functional molecule (after converting the hydroxyl to another reactive group), it could serve as a monomer for synthesizing specialty polymers. The incorporation of the rigid, chiral oxolane ring into a polymer backbone could lead to materials with unique thermal properties, chirality, or degradation profiles.

Liquid Crystals: Derivatives with long alkyl chains and aromatic groups could be investigated for liquid crystalline properties. The defined stereochemistry and shape of the core molecule could influence the formation and stability of various mesophases.

| Derivative Type | Proposed Application | Rationale |

|---|---|---|

| Phosphine or Amine Derivatives | Chiral Ligands for Asymmetric Catalysis | The defined stereochemistry of the tetrahydrofuran scaffold can create a specific chiral environment around a metal center. |

| Polyesters or Polyamides | Biodegradable Polymers | The ether and ester/amide linkages could be susceptible to hydrolysis, making the resulting polymers potentially biodegradable. |

| Ester-linked Mesogens | Chiral Liquid Crystals | The rigid, asymmetric core structure is a common feature in molecules that form chiral nematic or smectic liquid crystal phases. |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives, modern automation and flow chemistry techniques are essential. nih.gov

Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound into a continuous flow process could offer significant advantages. d-nb.info These include enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction temperature and time leading to higher selectivity, and easier scalability for producing larger quantities. d-nb.info

Automated Synthesis Platforms: Coupling flow reactors with automated purification and analysis systems would enable the rapid generation of a library of derivatives. An automated platform could systematically vary reagents to modify the hydroxyl group, allowing for high-throughput screening of derivatives for applications in materials or as biological probes.

Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and rational design. rsc.orgarxiv.org

Reactivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely sites of reactivity on a molecule. rsc.orgd-nb.info For this compound, this could predict the regioselectivity of reactions, distinguish the reactivity of the different C-H bonds, or forecast the outcomes of reactions with various electrophiles and nucleophiles.

Derivative Design: Generative AI models can design novel molecules with specific desired properties. By defining target parameters (e.g., binding affinity to a specific protein, optimal properties for a polymer), AI could propose novel derivatives of this compound that have a high probability of success, thereby prioritizing synthetic efforts. nih.gov

Optimizing Reaction Yields: Machine learning algorithms can analyze experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield of a desired product, such as methanol (B129727). ijadis.org

| Research Area | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis | Reaction Outcome Prediction | Accurate prediction of major and minor products, reducing trial-and-error experimentation. arxiv.org |

| Materials Science | Inverse Design | Generation of novel derivative structures with optimized properties for specific applications (e.g., high thermal stability). |

| Process Chemistry | Yield Optimization | Identification of reaction conditions that maximize product yield and minimize byproducts. ijadis.org |

Investigations into Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The functional groups on this compound make it a candidate for such studies.

Host-Guest Chemistry: The molecule's size, shape, and hydrogen-bonding capabilities (both the hydroxyl group as a donor and the ether oxygen as an acceptor) suggest it could act as a guest molecule, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a synthetic molecular cage. Such studies could lead to applications in controlled release or sensing.

Self-Assembly: By designing derivatives with complementary interacting sites (e.g., hydrogen bond donors and acceptors, aromatic panels for π-stacking), it may be possible to induce them to self-assemble into higher-order structures like helices, sheets, or capsules. nih.gov The inherent chirality of the building block could be used to control the chirality of the resulting supramolecular assembly. Research into 1,3,5-triazine-based oligomers has shown how modular building blocks can be used to create complex, functional architectures, a strategy that could be mirrored using an oxolane core. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.